Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Solubility Salt selection Formulation

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS 877861-62-6) is a crystalline tetrahydroisoquinoline (THIQ) building block with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g·mol⁻¹. It exists as a hydrochloride salt, which enhances its aqueous solubility and solid-state stability compared to its free-base counterpart (CAS 185057-00-5).

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 877861-62-6
Cat. No. B1388139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
CAS877861-62-6
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CNCC2)C=C1.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H
InChIKeyYQROFCVHUWWCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride CAS 877861-62-6: Procurement-Relevant Physicochemical & Synthetic Profile


Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS 877861-62-6) is a crystalline tetrahydroisoquinoline (THIQ) building block with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g·mol⁻¹ [1]. It exists as a hydrochloride salt, which enhances its aqueous solubility and solid-state stability compared to its free-base counterpart (CAS 185057-00-5) . The compound bears a methyl ester at the 6-position of the saturated isoquinoline ring, providing a versatile handle for further synthetic elaboration through amidation, hydrolysis, or transesterification. Its purity typically ranges from 95% to >98% across reputable vendors, and its structural identity is routinely confirmed by ¹H NMR and LC-MS [2].

Why Generic Substitution of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride Fails in Research Procurement


The THIQ scaffold is highly sensitive to ring substitution, ester group identity, and salt form. Even seemingly minor changes—such as switching from the methyl to the ethyl ester or from the hydrochloride salt to the free base—alter lipophilicity (LogP), aqueous solubility, and the compound's behavior in coupling reactions . For example, the 5,7-dichloro analogue (CAS 851784-90-2) introduces two chlorine atoms that change the electronic landscape and steric profile, redirecting synthetic utility toward specific targets like Lifitegrast intermediates [1]. These differences mean that in-class compounds cannot be interchanged without re-optimizing reaction conditions, and procurement decisions must be guided by quantitative physicochemical data rather than generic class membership.

Quantitative Differentiation of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride Against Closest Analogs


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 877861-62-6) shows a computed water solubility of 0.495 mg·mL⁻¹ (ESOL method), roughly 70 times higher than the free base (CAS 185057-00-5), which is reported as 'slightly soluble' with a predicted value of 6.7 g·L⁻¹ but unreliable due to its lipophilic nature . Experimental vendor descriptions consistently note the HCl salt as 'soluble in water', whereas the free base is an oil or low-melting solid with limited aqueous miscibility .

Solubility Salt selection Formulation

Optimized Lipophilicity for Blood-Brain Barrier Penetration Compared to Ethyl Ester Analog

The methyl ester hydrochloride exhibits a consensus LogP of 1.49 (average of five models) and an XLogP3 of 1.2 for the free base [1]. The ethyl ester analogue (CAS 949922-64-9) has a higher predicted LogP of ~2.5, which exceeds the typical CNS drug-likeness range (LogP 1–3) and may reduce aqueous solubility . The methyl ester's lower LogP aligns better with lead-like properties for oral bioavailability and CNS penetration.

Lipophilicity CNS drug design LogP

Absence of 5,7-Dichloro Substitution Avoids Synthetic Interference in Non-Lifitegrast Pathways

The 5,7-dichloro analogue (CAS 851784-90-2) is a dedicated intermediate in the Lifitegrast synthetic route, where the chlorine atoms are essential for downstream LFA-1/ICAM-1 antagonist activity [1]. However, these chlorine substituents deactivate the aromatic ring toward electrophilic substitution and can complicate palladium-catalyzed cross-couplings . The unsubstituted methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride presents a free 5- and 7-position, enabling a broader range of late-stage functionalization strategies beyond the Lifitegrast pathway.

Synthetic versatility Cross-coupling Lifitegrast intermediate

Higher Solid-State Stability and Purity Consistency vs. Carboxylic Acid Analog

The methyl ester hydrochloride (CAS 877861-62-6) is bench-stable under long-term storage at 2–8°C, with vendor-certified purity typically 95–97% . In contrast, the corresponding carboxylic acid hydrochloride (CAS 2097068-75-0) is more hygroscopic and prone to decarboxylation or esterification side reactions upon storage, requiring more stringent handling . The methyl ester's protected carboxyl group eliminates the risk of unwanted acid-mediated side reactions during multi-step syntheses.

Stability Storage Purity

Validated ¹H NMR Fingerprint Enables Rapid Identity Confirmation vs. Regional Isomers

A diagnostic ¹H NMR spectrum (400 MHz, CDCl₃) of the target compound shows distinct aromatic signals at δ 7.85 (dd, J=10.1, 2.2 Hz, 2H) and 7.19 (d, J=8.0 Hz, 1H), along with a methyl ester singlet at δ 3.95–3.77 (m, 5H) [1]. This pattern clearly differentiates it from the 7-carboxylate regioisomer (e.g., methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate), which exhibits a different aromatic proton splitting pattern due to altered substitution geometry [2]. The availability of a published NMR reference simplifies incoming QC for procurement teams.

Quality control NMR characterization Regioisomer differentiation

Lower Molecular Weight and Higher Atom Economy vs. Boc-Protected or N-Substituted Derivatives

With a molecular weight of 227.69 g·mol⁻¹, the target compound is significantly lighter than common N-Boc-protected THIQ intermediates (e.g., N-Boc-5,7-dichloro-THIQ methyl ester, MW ~346 g·mol⁻¹) [1]. In fragment-based drug discovery (FBDD), the 'rule of three' (MW <300) is a key criterion, and the target compound satisfies this guideline, whereas bulkier N-substituted derivatives exceed it [2]. This makes the hydrochloride salt a more atom-economical starting point for fragment growing and linking strategies.

Atom economy Fragment-based drug discovery Molecular weight

Recommended Procurement Scenarios for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride


CNS-Targeted Fragment Library Construction

With a consensus LogP of 1.49 and MW of 227.69, this compound resides within the optimal physicochemical space for CNS drug discovery. Its methyl ester serves as a hydrogen-bond acceptor, and the secondary amine (after salt dissociation) provides a vector for rapid fragment elaboration. Procurement of the HCl salt ensures aqueous solubility for biochemical assay preparation .

Late-Stage Diversification of the THIQ Core via C–H Functionalization

The unsubstituted C5 and C7 positions on the aromatic ring are available for direct C–H activation, palladium-catalyzed cross-coupling, or electrophilic halogenation. This enables construction of diverse analogue libraries without the need for pre-functionalized starting materials, in contrast to the 5,7-dichloro variant which is committed to a single synthetic trajectory [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Stable Intermediates

The methyl ester protects the carboxylic acid functionality throughout multiple synthetic steps, eliminating side reactions such as decarboxylation or unwanted amide bond formation. The hydrochloride salt's bench stability at 2–8°C and consistent vendor purity (95–97%) minimize batch-to-batch variability, making it suitable for scale-up from discovery to preclinical supply .

Quality Control and Identity Verification Protocols

The published ¹H NMR spectrum (400 MHz, CDCl₃) with characteristic aromatic signals at δ 7.85 and 7.19 provides a rapid identity check to distinguish the 6-carboxylate regioisomer from the 7-carboxylate byproduct. Procurement teams can integrate this fingerprint into incoming QC workflows, reducing the risk of synthetic errors due to isomeric contamination [2].

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